![molecular formula C21H23N3O2 B2383634 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide CAS No. 359409-30-6](/img/structure/B2383634.png)
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AG1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a key role in regulating cell growth, proliferation, and survival.
Mechanism of Action
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide is a selective inhibitor of EGFR that binds to the ATP-binding site of the receptor tyrosine kinase domain, thereby preventing its activation and downstream signaling. By inhibiting EGFR signaling, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide induces cell cycle arrest and apoptosis, which leads to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects:
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide induces cell cycle arrest, apoptosis, and decreases cell proliferation. (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth and metastasis. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases, such as autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide is its selectivity for EGFR, which allows for specific inhibition of this pathway without affecting other signaling pathways. This selectivity also makes (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide a valuable tool for studying the role of EGFR in various biological processes. However, one of the limitations of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide is its relatively short half-life, which can limit its effectiveness in vivo. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has been shown to have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide. One area of interest is the development of more potent and selective EGFR inhibitors, which could improve the efficacy and specificity of these drugs. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which could help tailor treatment to individual patients. Finally, there is interest in exploring the potential use of EGFR inhibitors in combination with other cancer therapies, such as immunotherapy, to enhance their efficacy.
Synthesis Methods
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-diethylaminobenzaldehyde with 2-methoxybenzylamine to form the intermediate Schiff base. This intermediate is then reacted with cyanoacetic acid to form the desired product, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide. The synthesis of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.
Scientific Research Applications
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in a variety of cancer types, and its activation is associated with increased cell proliferation, survival, and metastasis. Inhibition of EGFR signaling using (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has been shown to induce cell cycle arrest, apoptosis, and decrease tumor growth in various preclinical cancer models. (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
properties
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)18-12-10-16(11-13-18)14-17(15-22)21(25)23-19-8-6-7-9-20(19)26-3/h6-14H,4-5H2,1-3H3,(H,23,25)/b17-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIISCBBAJQPZSX-SAPNQHFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.